3-chloro-7-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-7-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a chloro group, a nitro group, and a pyridinylmethyl phenyl group attached to the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-7-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of a benzothiophene derivative followed by chlorination. The resulting intermediate is then subjected to a coupling reaction with 4-(4-pyridinylmethyl)phenylamine to form the final product. The reaction conditions often involve the use of strong acids for nitration, chlorinating agents like thionyl chloride, and coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-chloro-7-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of 3-amino-7-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide.
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Scientific Research Applications
3-chloro-7-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-chloro-7-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiophene core may also interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-7-nitro-N-phenyl-1-benzothiophene-2-carboxamide
- 3-chloro-7-nitro-N-[4-(4-methylphenyl)]-1-benzothiophene-2-carboxamide
Uniqueness
3-chloro-7-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide is unique due to the presence of the pyridinylmethyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
3-chloro-7-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3S/c22-18-16-2-1-3-17(25(27)28)19(16)29-20(18)21(26)24-15-6-4-13(5-7-15)12-14-8-10-23-11-9-14/h1-11H,12H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJHBFGPDBQERV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2Cl)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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